2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF2O2S It is a derivative of benzene, characterized by the presence of a chloro group, a difluoromethyl group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 2-Chloro-4-(difluoromethyl)benzene, followed by sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and difluoromethyl groups on the benzene ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, where a nucleophile replaces the chloride atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions, often in the presence of a base to neutralize the released hydrogen chloride.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the release of hydrogen chloride .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,4-difluorobenzene: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Benzene, 1-chloro-4-(trifluoromethyl)-: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C7H4Cl2F2O2S |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H |
InChI Key |
LJNVMQCREBXXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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